molecular formula C32H30Cl2N4O10S2 B12691406 4,4'-Bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2'-disulphonic acid CAS No. 94042-70-3

4,4'-Bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2'-disulphonic acid

Cat. No.: B12691406
CAS No.: 94042-70-3
M. Wt: 765.6 g/mol
InChI Key: YKVXKZMMZRLTAE-IXORUJLASA-N
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Description

4,4’-Bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of azo groups, chlorinated hydroxypropoxy phenyl groups, and disulphonic acid groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Preparation of 4-(3-chloro-2-hydroxypropoxy)aniline: This intermediate is synthesized by reacting 4-chloroaniline with epichlorohydrin under basic conditions.

    Diazotization: The 4-(3-chloro-2-hydroxypropoxy)aniline is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is coupled with 4,4’-dihydroxystilbene-2,2’-disulphonic acid under alkaline conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The chlorinated hydroxypropoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted hydroxypropoxy derivatives.

Scientific Research Applications

4,4’-Bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pigment due to its vibrant color and stability.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The azo groups can participate in electron transfer reactions, while the chlorinated hydroxypropoxy groups can form hydrogen bonds and interact with biological molecules. The disulphonic acid groups enhance the compound’s solubility and reactivity in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dihydroxystilbene-2,2’-disulphonic acid: Lacks the chlorinated hydroxypropoxy groups.

    4,4’-Bis(2-benzoxazolyl)stilbene: Contains benzoxazole groups instead of azo groups.

    2,2’-Bis(4-hydroxyphenyl)propane:

Uniqueness

4,4’-Bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonic acid is unique due to its combination of azo, chlorinated hydroxypropoxy, and disulphonic acid groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

94042-70-3

Molecular Formula

C32H30Cl2N4O10S2

Molecular Weight

765.6 g/mol

IUPAC Name

5-[[4-(3-chloro-2-hydroxypropoxy)phenyl]diazenyl]-2-[(E)-2-[4-[[4-(3-chloro-2-hydroxypropoxy)phenyl]diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C32H30Cl2N4O10S2/c33-17-27(39)19-47-29-11-7-23(8-12-29)35-37-25-5-3-21(31(15-25)49(41,42)43)1-2-22-4-6-26(16-32(22)50(44,45)46)38-36-24-9-13-30(14-10-24)48-20-28(40)18-34/h1-16,27-28,39-40H,17-20H2,(H,41,42,43)(H,44,45,46)/b2-1+,37-35?,38-36?

InChI Key

YKVXKZMMZRLTAE-IXORUJLASA-N

Isomeric SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC(CCl)O)S(=O)(=O)O)S(=O)(=O)O)OCC(CCl)O

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC(CCl)O)S(=O)(=O)O)S(=O)(=O)O)OCC(CCl)O

Origin of Product

United States

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